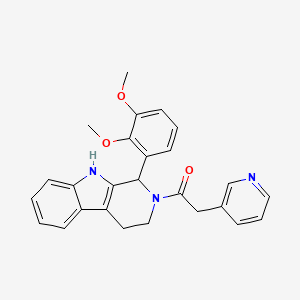![molecular formula C22H30N4O2 B6093798 7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6093798.png)
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane, also known as JNJ-7925476, is a novel and potent antagonist of the histamine H4 receptor. The histamine H4 receptor is a G protein-coupled receptor that is primarily expressed on immune cells and is involved in the regulation of inflammation and immune responses. JNJ-7925476 has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases.
Mecanismo De Acción
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane is a selective antagonist of the histamine H4 receptor. It binds to the receptor and blocks the binding of histamine, which is the endogenous ligand for the receptor. By blocking the activation of the histamine H4 receptor, this compound reduces the production of pro-inflammatory cytokines and chemokines, and thus exerts its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various animal models. It has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma and allergic rhinitis. This compound has also been shown to reduce inflammation and tissue damage in animal models of colitis, rheumatoid arthritis, and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane has several advantages as a research tool. It is a highly selective antagonist of the histamine H4 receptor and has been extensively studied in various animal models. However, there are also some limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its use in in vitro assays. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on 7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane. One potential direction is to investigate its potential therapeutic applications in other inflammatory and immune-related diseases, such as psoriasis, inflammatory bowel disease, and lupus. Another potential direction is to investigate its safety and efficacy in human clinical trials. Additionally, further studies could be conducted to elucidate the precise mechanisms by which this compound exerts its anti-inflammatory and immunomodulatory effects.
Métodos De Síntesis
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound was first reported by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis involves the coupling of 4-(2-pyrimidinyloxy)benzylamine with 7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane using a palladium-catalyzed cross-coupling reaction.
Aplicaciones Científicas De Investigación
7-(2-methoxyethyl)-2-[4-(2-pyrimidinyloxy)benzyl]-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases. It has been shown to have anti-inflammatory effects in animal models of asthma, allergic rhinitis, and colitis. This compound has also been shown to have immunomodulatory effects in animal models of rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
9-(2-methoxyethyl)-2-[(4-pyrimidin-2-yloxyphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-27-15-14-25-12-2-8-22(17-25)9-13-26(18-22)16-19-4-6-20(7-5-19)28-21-23-10-3-11-24-21/h3-7,10-11H,2,8-9,12-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRXJRWJKHOGHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2(C1)CCN(C2)CC3=CC=C(C=C3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6093718.png)
![1-(3-phenylpropyl)-5-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6093734.png)
hydrazone](/img/structure/B6093741.png)
![2-{[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B6093747.png)

![4-{3-[(3-fluorophenyl)amino]-1-piperidinyl}-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B6093771.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6093779.png)
![3-{2-[4-(cyclopropylmethyl)-1-piperazinyl]-2-oxoethyl}-4-(4-methylbenzyl)-2-piperazinone](/img/structure/B6093785.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-isobutyl-5-methoxy-N-methylbenzamide](/img/structure/B6093790.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6093804.png)
![(1-{[1-(3-furylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)(phenyl)methanol trifluoroacetate (salt)](/img/structure/B6093807.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6093814.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methylethanamine](/img/structure/B6093816.png)
![3-(2-{3-[(4-isopropylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6093821.png)
